3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[4,5-b]pyridine core with a benzyl group at the 3-position and a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of 2,3-diaminopyridine with benzaldehyde under acidic conditions. This reaction forms the imidazo[4,5-b]pyridine core. The thiol group can be introduced through subsequent reactions involving thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase transfer catalysis (PTC) to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydro derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: It shows potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of angiotensin II receptors, which play a role in regulating blood pressure .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide: Known for its anticonvulsant and anxiolytic properties.
Sulmazole: Acts as a cardiotonic agent.
Imidazo[4,5-b]pyridine derivatives: Used as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia
Uniqueness
3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiol group provides additional reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
61532-31-8 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-benzyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C13H11N3S/c17-13-15-11-7-4-8-14-12(11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |
InChI Key |
SMEKGSJXVOATCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC2=S |
Origin of Product |
United States |
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